molecular formula C2Cl4O B095208 Tetrachloroethylene oxide CAS No. 16650-10-5

Tetrachloroethylene oxide

Cat. No.: B095208
CAS No.: 16650-10-5
M. Wt: 181.8 g/mol
InChI Key: PHEPAUSSNBXGQO-UHFFFAOYSA-N
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Description

Tetrachloroethylene oxide (PCEO), also known as 1,1,2,2-tetrachloroethylene oxide, is an epoxide derivative of tetrachloroethylene (PCE). It is hypothesized to form during the metabolic breakdown of PCE via cytochrome P450 2E1 (CYP2E1) . This intermediate is unstable and undergoes further transformations to yield metabolites such as trichloroacetyl chloride, oxalic acid, and chloral hydrate, with trichloroacetic acid (TCA) identified as the major end-product . PCEO’s transient nature complicates direct environmental detection, but its role in PCE toxicity and carcinogenicity has been studied in experimental models .

Properties

CAS No.

16650-10-5

Molecular Formula

C2Cl4O

Molecular Weight

181.8 g/mol

IUPAC Name

2,2,3,3-tetrachlorooxirane

InChI

InChI=1S/C2Cl4O/c3-1(4)2(5,6)7-1

InChI Key

PHEPAUSSNBXGQO-UHFFFAOYSA-N

SMILES

C1(C(O1)(Cl)Cl)(Cl)Cl

Canonical SMILES

C1(C(O1)(Cl)Cl)(Cl)Cl

Other CAS No.

16650-10-5

Synonyms

tetrachloroepoxyethane
tetrachloroethylene oxide

Origin of Product

United States

Scientific Research Applications

Dry Cleaning

Tetrachloroethylene is predominantly used in the dry cleaning industry. Its non-flammable and stable nature makes it an ideal solvent for removing stains from fabrics without damaging the fibers. Historically, it became the primary solvent in dry cleaning operations since the 1940s, replacing more hazardous solvents like naphtha .

Metal Degreasing

In the automotive and metalworking industries, tetrachloroethylene serves as a powerful degreasing agent. It effectively dissolves oils, greases, and waxes from metal surfaces, making it essential for cleaning components such as engines and brake parts . The vapor degreasing process involves exposing metal parts to warm tetrachloroethylene vapor, allowing for thorough cleaning without residue .

Textile Processing

In textile manufacturing, tetrachloroethylene is utilized as a scouring solvent to remove lubricants and oils from fabrics post-knitting and weaving. It is also employed as a carrier solvent for dyes and finishes, enhancing the water repellency of textiles . Its ability to dissolve fats and greases without harming fabrics makes it invaluable in this sector.

Chemical Intermediate

Tetrachloroethylene is a significant intermediate in producing chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs). Although its use in CFC production is being phased out due to environmental regulations, it remains essential in synthesizing various fluorinated compounds .

Medical Use

Historically, tetrachloroethylene was used as an anthelmintic agent to treat hookworm infections in humans and animals. In the early 20th century, it was recognized for its effectiveness against Necator americanus, contributing significantly to public health efforts to eradicate hookworms in the United States .

Miscellaneous Applications

  • Cleaning Products : Tetrachloroethylene is found in various consumer products such as paint strippers, adhesives, and aerosol cleaners .
  • Printing Industry : It is used to clean unpolymerized coatings from flexible printing plates in automated machinery .
  • Laboratory Solvent : Due to its chemical stability, it serves as a solvent for various laboratory applications .

Environmental and Health Considerations

While tetrachloroethylene has numerous applications, its use raises environmental and health concerns. The U.S. Environmental Protection Agency (EPA) classifies it as likely carcinogenic to humans due to associations with several types of cancer among workers exposed to high levels . The compound's persistence in the environment has led to increased scrutiny and regulation.

Summary Table of Applications

Application AreaDescription
Dry CleaningPrimary solvent for fabric stain removal; non-flammable and effective on various stains
Metal DegreasingUsed for cleaning automotive parts; dissolves oils and greases efficiently
Textile ProcessingScouring solvent for fabrics; carrier for dyes and finishes; enhances water repellency
Chemical IntermediateEssential in producing CFCs/HFCs; significant role in synthetic chemistry
Medical UseHistorically used as an anthelmintic agent against hookworm infections
MiscellaneousFound in cleaning products, printing inks, laboratory solvents

Comparison with Similar Compounds

Structural Analogs and Carcinogenicity

PCEO belongs to a class of chlorinated epoxides derived from halogenated alkenes. Key analogs include:

  • Trichloroethylene oxide (TCEO) : Derived from trichloroethylene (TCE).
  • 1,3-Dichloropropene oxides (cis- and trans-isomers) : From 1,3-dichloropropene.
  • Chloropropene oxides (cis- and trans-1-chloropropene oxides) .

Carcinogenicity in Mice (Table 1):

Compound Carcinogenic Activity (Skin Application) Tumor Incidence (%) Route-Specific Effects (s.c. Injection) Source
PCEO Weak (benign tumors) 3.3% benign; 1.1% carcinoma No local tumors observed
TCEO Non-carcinogenic 0% No tumor induction
1,3-Dichloropropene oxides High (squamous carcinomas) 20–30% Fibrosarcomas at injection site
Chloropropene oxides Moderate to high 15–25% Local fibrosarcomas

PCEO exhibits markedly lower carcinogenicity compared to smaller chlorinated epoxides, suggesting that increased chlorine substitution reduces biological activation.

Metabolic Pathways and Byproducts

Chlorinated epoxides are often implicated as reactive intermediates in the toxicity of parent compounds. Key differences:

  • PCEO : Forms via CYP2E1-mediated oxidation of PCE. Degrades into trichloroacetyl chloride and oxalic acid, with TCA as a terminal metabolite .
  • TCEO : Derived from TCE, metabolized to dichloroacetic acid (DCA) and TCA, linked to liver and kidney toxicity .

Environmental Degradation :

  • PCE and its oxide are more resistant to aerobic degradation but undergo reductive dechlorination under methanogenic conditions, yielding trichloroethylene (TCE) as a transient intermediate .
  • In contrast, 1,1,2,2-tetrachloroethane degrades directly to TCE without forming a stable oxide .

Analytical Challenges and Detection

  • Gas Chromatography Limitations : PCEO and 1,1,2,2-tetrachloroethane co-elute in standard GC methods due to structural similarities, complicating quantification .

Regulatory and Hazard Profiles

Risk Values (Table 2):

Compound Cancer Potency Factor (CPF) Reference Dose (RfD, mg/kg/day) Regulatory Classification Source
Tetrachloroethylene 0.01 0.052 Likely Carcinogen (C/B2)
Trichloroethylene 0.03 0.0003 Carcinogenic (B2)
1,1,2,2-Tetrachloroethane Not quantified 0.014 -

PCE’s classification as a "likely carcinogen" reflects uncertainties in PCEO’s direct contribution, whereas TCE’s stronger classification aligns with its oxide’s metabolic persistence .

Industrial and Environmental Roles

  • Inhibition of Ethylene Epoxidation : PCE acts as an irreversible inhibitor in ethylene oxide production, outperforming chloroethane and 1,2-dichloroethane in stability at low concentrations (0.25 ppm) .

Preparation Methods

Table 1: Key Parameters for Photochemical Synthesis

ParameterValue/Description
ReactantsTetrachloroethylene, O₂
Light SourceUV irradiation
Primary ProductsTetrachloroethylene oxide (50%)
Trichloroacetyl chloride (50%)
Purification MethodFractional distillation

Thermal Stability and Decomposition

Rearrangement to Trichloroacetyl Chloride

This compound is thermally labile, undergoing rapid rearrangement to trichloroacetyl chloride at temperatures exceeding 60°C. This exothermic process follows first-order kinetics, with an activation energy (EaE_a) of 3.0×1043.0 \times 10^4 cal/mol and a pre-exponential factor (AA) of 1.9×10131.9 \times 10^{13} s⁻¹. The rearrangement mechanism likely involves the migration of a chlorine atom, forming a ketene intermediate that reacts with residual HCl.

Table 2: Thermal Decomposition Kinetics

ParameterValue
Activation Energy (EaE_a)3.0×1043.0 \times 10^4 cal/mol
Pre-exponential Factor (AA)1.9×10131.9 \times 10^{13} s⁻¹
Temperature Threshold>60°C
Primary ProductTrichloroacetyl chloride

Attempted Polymerization Studies

Despite its strained epoxide ring, this compound resists polymerization under various conditions, including:

  • Anionic Initiation : Using alkoxide or amine catalysts.

  • Cationic Initiation : Employing Lewis acids (e.g., BF₃, AlCl₃).

  • Thermal Activation : Heating to 80–120°C in sealed ampoules.

These failures suggest that the oxide’s electron-deficient structure and steric hindrance from chlorine atoms destabilize propagating polymer chains. Consequently, applications requiring polymeric derivatives remain unexplored.

Physicochemical Considerations in Synthesis

Solvent and Phase Behavior

The reaction is typically conducted in a gas-liquid biphasic system, leveraging tetrachloroethylene’s high volatility (vapor pressure = 2600 Pa at 25°C) to enhance oxygen diffusion. However, the low solubility of oxygen in tetrachloroethylene (1.7 mol/m³) limits reaction rates, necessitating vigorous mixing or pressurized systems.

Byproduct Management

Trichloroacetyl chloride, a corrosive and hygroscopic byproduct, complicates purification. Neutralization with aqueous base (e.g., NaOH) converts it to trichloroacetate salts, which are removed via filtration prior to distillation .

Q & A

Q. What analytical methods are recommended for detecting tetrachloroethylene oxide and its metabolites in biological samples?

this compound (PCE oxide) is highly reactive and unstable in aqueous environments, necessitating specialized detection methods. Gas chromatography/mass spectrometry (GC/MS) is the gold standard, but derivatization is often required to stabilize volatile intermediates. For example, oxalic acid and trichloroacetyl chloride (major metabolites) can be quantified using GC/MS with electron capture detection (GC-ECD) after derivatization with pentafluorobenzyl bromide . Methods must account for rapid decomposition: PCE oxide has a half-life of 2.6 minutes at 37°C in neutral buffer, yielding CO and CO₂ as primary products .

Q. What enzymatic pathways drive the oxidative metabolism of tetrachloroethylene to its oxide?

Tetrachloroethylene is metabolized via cytochrome P450 (CYP) enzymes, primarily CYP2E1. The reaction generates a tetrachloroethylene-iron oxide intermediate, which forms PCE oxide as a hypothesized epoxide. This epoxide undergoes hydrolysis to produce trichloroacetyl chloride, oxalic acid, and chloral hydrate. Reductive metabolism occurs only when oxidative pathways are saturated . Species-specific differences are critical: mice metabolize tetrachloroethylene more efficiently than rats due to higher CYP2E1 activity .

Q. How does this compound interact with biomolecules like lysine or albumin?

PCE oxide reacts with free lysine to form oxalic acid amide derivatives and lysine dimers via oxalo cross-linking. With albumin, it primarily forms N⁶-oxalolysine, with <5% trichloroacetyllysine. These reactions are pH- and temperature-dependent, requiring kinetic studies at physiological conditions (e.g., 37°C, pH 7.4) to model in vivo adduct formation .

Advanced Research Questions

Q. How do decomposition kinetics of PCE oxide challenge traditional metabolite detection in environmental samples?

PCE oxide decomposes rapidly in aqueous environments (t₁/₂ = 2.6–7.9 min at 0–37°C), producing CO (73% yield) and CO₂ (63% yield) rather than trichloroacetic acid (TCA) under neutral conditions. This contradicts earlier assumptions that TCA is a dominant metabolite. Researchers must use time-resolved sampling and stabilize intermediates with phosphate buffer (0.10 M) to detect oxalyl phosphate, a transient product .

Q. What experimental designs resolve contradictions in tetrachloroethylene's carcinogenic risk assessment?

The U.S. EPA's IRIS assessment highlights inconsistencies between statistical significance in rodent studies (e.g., mononuclear cell leukemia in rats) and weak epidemiological data for human lymphoma. Advanced approaches include:

  • Life-table analysis to adjust for competing mortality risks in bioassays.
  • Weight-of-evidence frameworks integrating genotoxicity data (e.g., glutathione metabolite assays) and mode-of-action studies.
  • Dose-response modeling for low-dose extrapolation, accounting for CYP2E1 saturation thresholds .

Q. How can catalytic systems mitigate this compound formation in industrial byproducts?

MnₓCe₁₋ₓO₂/HZSM-5 catalysts reduce chlorinated byproducts (e.g., tetrachloroethylene, trichloroethylene) during chlorobenzene oxidation. Adjusting the Brønsted/Lewis (B/L) acid ratio via ion exchange with Mnⁿ⁺ enhances stability:

Catalyst PropertyImpact on Byproduct Formation
High B/L ratioReduces Cl• accumulation
Lewis acidityPromotes H₂O-assisted coke removal
Experimental validation requires H₂-TPR, pyridine-IR, and O₂-TP-MS to monitor surface intermediates .

Q. What methodologies reconcile in vitro and in vivo metabolic discrepancies for PCE oxide?

In vitro microsomal assays often underestimate in vivo metabolism due to differences in enzyme saturation and glutathione (GSH) conjugation. A tiered approach is recommended:

CYP2E1 inhibition studies (e.g., using diethyldithiocarbamate) to quantify oxidative vs. reductive pathways.

GSH depletion assays to assess covalent binding to proteins.

Cross-species PBPK modeling to extrapolate rodent data to humans .

Data Contradiction Analysis

Q. Why do some studies report oxalic acid as a major metabolite, while others detect minimal amounts?

Oxalic acid formation depends on reaction conditions:

  • Neutral pH : Dominated by CO/CO₂ production (<1% oxalic acid).
  • Phosphate buffer : Oxalyl phosphate forms, decomposing to oxalic acid (t₁/₂ = 53 min at 37°C).
  • Enzymatic hydrolysis : Microsomal epoxide hydrolase accelerates oxalic acid generation.
    Methodological variations in buffer composition and enzyme activity explain these discrepancies .

Methodological Guidelines

Q. How should researchers optimize GC/MS parameters for PCE oxide detection?

  • Derivatization : Use methyl chloroformate to stabilize reactive intermediates.
  • Column selection : Polar capillary columns (e.g., DB-WAX) improve resolution.
  • Detection limits : Achieve sub-ppb sensitivity with selected ion monitoring (SIM) for m/z 166 (PCE oxide) and 129 (derivatized oxalic acid) .

Q. What statistical tools are critical for analyzing dose-response relationships in tetrachloroethylene toxicity?

  • Benchmark dose (BMD) modeling : Preferred over NOAEL/LOAEL for non-linear kinetics.
  • Cox proportional hazards models : For time-to-tumor data in carcinogenicity studies.
  • Monte Carlo simulations : To quantify uncertainty in human health risk assessments .

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